Product packaging for cis-1-Benzyl-4-methyl-piperidin-3-ol(Cat. No.:)

cis-1-Benzyl-4-methyl-piperidin-3-ol

Cat. No.: B8189421
M. Wt: 205.30 g/mol
InChI Key: QRGQXVUZVXXWAG-YPMHNXCESA-N
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Description

Overview of Piperidine (B6355638) Derivatives as Privileged Scaffolds in Contemporary Chemical Research

Piperidine derivatives are widely regarded as "privileged scaffolds" in medicinal chemistry. ajchem-a.comnih.govnih.govthieme-connect.com This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a rich source for the development of new drugs. The conformational flexibility of the piperidine ring, combined with the ability to introduce a wide variety of substituents at different positions, allows for the fine-tuning of pharmacological properties. ajchem-a.com This has led to the incorporation of the piperidine motif in drugs targeting a wide range of conditions, including neurological disorders, cancer, and infectious diseases. nih.gov

The strategic importance of the piperidine scaffold is evident in the numerous FDA-approved drugs that contain this heterocyclic core. Its ability to present functional groups in a well-defined three-dimensional space makes it an ideal building block for creating ligands with high affinity and selectivity for their biological targets. thieme-connect.com

Academic Importance of Stereochemically Defined Heterocycles in Organic Synthesis

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. numberanalytics.com In the realm of heterocyclic chemistry, the precise spatial arrangement of atoms, or stereochemistry, can have a profound impact on a compound's pharmacological profile. numberanalytics.com Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even toxic.

Consequently, the development of synthetic methods that allow for the precise control of stereochemistry is of paramount importance in modern organic synthesis. rsc.org The ability to selectively synthesize a single, desired stereoisomer of a heterocyclic compound is a key objective for academic researchers and is crucial for the development of safe and effective medicines. rsc.org

Positioning of cis-1-Benzyl-4-methyl-piperidin-3-ol within Advanced Piperidine Chemistry

This compound, with its defined cis stereochemistry between the hydroxyl group at the 3-position and the methyl group at the 4-position, represents a valuable and strategically important building block in advanced piperidine chemistry. Its significance is highlighted by its role as a key intermediate in the synthesis of complex pharmaceutical agents, most notably the Janus kinase (JAK) inhibitor, Tofacitinib. researchgate.net

The synthesis of this specific stereoisomer presents a significant challenge, requiring sophisticated stereoselective synthetic methods. The development of such methods is an active area of academic research, pushing the boundaries of asymmetric synthesis. researchgate.net The presence of the benzyl (B1604629) group on the nitrogen atom provides a versatile handle for further chemical modifications, while the hydroxyl and methyl groups offer additional points for diversification.

The following sections will delve into the specific chemical properties, synthetic strategies, and the broader research context of this important chemical entity.

Chemical and Physical Properties of Substituted Piperidines

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from data on its precursors and closely related analogues.

Property1-Benzyl-4-piperidone sigmaaldrich.com1-Benzyl-4-methylpiperidin-4-ol chemicalbook.com1-Benzyl-3-methyl-4-piperidone nih.gov
Molecular Formula C12H15NOC13H19NOC13H17NO
Molecular Weight 189.25 g/mol 205.30 g/mol 203.28 g/mol
Form LiquidNot specifiedNot specified
Boiling Point 134 °C at 7 mmHgNot specifiedNot specified
Density 1.021 g/mL at 25 °CNot specifiedNot specified
Refractive Index n20/D 1.541Not specifiedNot specified

Detailed Research Findings on the Synthesis of Substituted Piperidin-3-ols

The synthesis of stereochemically defined piperidin-3-ols, such as this compound, is a topic of significant interest in organic synthesis. The control of the relative and absolute stereochemistry of the substituents on the piperidine ring is a key challenge.

One of the most notable synthetic approaches to enantiomerically pure 1-benzyl-4-methylpiperidin-3-ol (B1321944) involves the proline-catalyzed hydroxylation of the corresponding ketone precursor, 1-benzyl-4-methyl-piperidin-3-one. researchgate.net This method is a powerful tool for the asymmetric alpha-hydroxylation of ketones and has been successfully applied in the total synthesis of complex molecules. researchgate.net

A general and scalable route to related cis-N-benzyl-3-amino-4-methylpiperidine derivatives has also been reported. researchgate.net This synthesis involves the hydroboration of a tetrahydropyridine (B1245486) intermediate, followed by oxidation and reductive amination. While this route leads to an amino derivative, it highlights the established methodologies for achieving the cis stereochemistry in this class of compounds.

The synthesis of the precursor, 1-benzyl-4-piperidone, is well-established and it serves as a common starting material for various substituted piperidines. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO B8189421 cis-1-Benzyl-4-methyl-piperidin-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4R)-1-benzyl-4-methylpiperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-7-8-14(10-13(11)15)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGQXVUZVXXWAG-YPMHNXCESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Cis 1 Benzyl 4 Methyl Piperidin 3 Ol and Analogous Structures

Strategies for Piperidine (B6355638) Ring Construction

The formation of the piperidine ring can be achieved through a variety of synthetic strategies, which are broadly categorized into intramolecular and intermolecular reactions. Intramolecular approaches involve cyclizing a linear precursor containing the requisite atoms, while intermolecular methods construct the ring from two or more separate components.

Intramolecular cyclization is a powerful strategy for forming cyclic structures like the piperidine ring, as it can offer high levels of regio- and stereocontrol. nih.gov These reactions involve a singular molecular precursor that contains all the necessary atoms for the ring backbone. nih.gov Activation of specific functional groups within the substrate initiates the ring-closing process. nih.gov

Hydride transfer/cyclization cascades represent an efficient method for synthesizing piperidine derivatives. In these reactions, an intramolecular hydride shift initiates a cyclization event to form the heterocyclic ring. For instance, the cyclization of alkene group-bearing amides can be achieved through hydride transfer, effectively forming piperidines with tertiary amino groups. nih.gov This process is typically efficient in polar solvents like DMSO or DMF. nih.gov However, the reaction can be sensitive to water, which may lead to the formation of by-products. nih.gov

More complex cascades have also been developed. Mori et al. demonstrated a double C-H functionalization/cyclization of 1,3-ene-dienes initiated by a chiral magnesium biphosphate, which triggers two consecutive 1,5-hydride shifts to form two cycles, leading to complex tricyclic systems. nih.gov

Table 1: Examples of Hydride Transfer/Cyclization Reactions for Piperidine Synthesis

Catalyst/InitiatorSubstrate TypeKey FeaturesResult
Not specifiedAlkene group-bearing amidesEfficient in polar solvents (DMSO, DMF)Formation of piperidines with tertiary amino groups nih.gov
Chiral magnesium biphosphate1,3-ene-dienesDouble C-H functionalization via two 1,5-H shiftsSubstituted tricyclic piperidine systems nih.gov

Intramolecular Cyclization Reactions

Aza-Heck Cyclization

The aza-Heck cyclization is a palladium-catalyzed intramolecular reaction that forms a carbon-nitrogen bond to construct the piperidine ring. This method is particularly valuable as it often proceeds under redox-neutral conditions, which enhances its compatibility with a wide range of functional groups susceptible to oxidation. nih.gov Enantioselective versions of this reaction have been developed using chiral ligands, allowing for the synthesis of optically active piperidines. nih.govacs.org

Bower et al. have shown that enantioselective intramolecular 6-exo aza-Heck cyclizations of alkenylcarbamates can be achieved. nih.gov The use of a chiral P-O ligand provides high selectivity. nih.gov More recent developments have focused on N-(pentafluorobenzoyloxy)carbamates, which have enabled the first efficient non-biased 6-exo aza-Heck cyclizations, providing flexible access to carbamate-protected piperidines. nih.govnih.gov These reactions rely on specific phosphine-based ligand systems to achieve high efficiency. nih.govlookchem.com

Table 2: Aza-Heck Cyclization for Piperidine Synthesis

Catalyst SystemSubstrateCyclization ModeKey Feature
Pd(0) / Chiral P-O ligandAlkenylcarbamates6-exoRedox-neutral conditions, high enantioselectivity nih.gov
Pd(0) / (S)-SIPHOS-IP ligandAlkenyl N-(tosyloxy)carbamates6-exoProvides access to challenging N-heterocycles with high enantiomeric ratio acs.org
Pd(0) / PA-Ar ligand systemsN-(pentafluorobenzoyloxy)carbamates6-exo and 7-exoEnables efficient cyclization for previously challenging non-biased systems nih.govlookchem.com
Radical Carbocyclization Approaches

Radical carbocyclization offers a distinct pathway to piperidine synthesis by forming a new carbon-carbon or carbon-nitrogen bond through a radical intermediate. These reactions can be initiated by various means, including light, radical initiators like triethylborane (B153662), or metal catalysts. nih.gov

A light-mediated intramolecular radical carbocyclization has been established for creating fluorine-containing heterocyclic compounds. nih.gov Another approach involves the use of triethylborane as a radical initiator for the cyclization of 1,6-enynes, which proceeds through a complex radical cascade to yield polysubstituted alkylidene piperidines. nih.gov Additionally, cobalt(II) catalysts have been employed for the intramolecular cyclization of linear amino-aldehydes, though this can sometimes be compromised by a competitive 1,5-hydrogen transfer process that forms a linear alkene by-product. nih.gov A recently developed method utilizes a combination of photoredox, cobaloxime, and amine catalysis to mediate the radical cyclization of aldehydes with pendant alkenes. organic-chemistry.org

Table 3: Radical Carbocyclization Methods for Piperidine Synthesis

Initiation MethodCatalyst/ReagentSubstrate TypeKey Outcome
Light-mediatedNot specifiedFluorinated linear precursorsSynthesis of fluorine-derivatized piperidines nih.gov
Radical initiatorTriethylborane1,6-enynesPolysubstituted alkylidene piperidines via a radical cascade nih.gov
Metal-catalyzedCobalt(II) complexLinear amino-aldehydesGood yields of various piperidines, potential for by-product formation nih.gov
Photoredox/CobaloximeAmine co-catalystAldehydes with pendant alkenes6-membered ring products with alkene transposition under mild conditions organic-chemistry.org
Cycloisomerization of Ene-Dienes

Cycloisomerization reactions rearrange the atoms of a linear precursor to form a cyclic product without the loss of any atoms. For the synthesis of piperidine analogs, the cycloisomerization of 1,7-ene-dienes has proven to be an effective strategy. The Yu group discovered a rhodium(I)-catalyzed cycloisomerization of 1,7-ene-dienes that provides an efficient route to trans-divinylpiperidines. nih.govacs.org The reaction mechanism is proposed to involve allylic C-H activation, insertion of the alkene into a rhodium-hydride bond, and subsequent reductive elimination. acs.org

Similarly, Feng et al. developed an intramolecular Alder-ene reaction of 1,7-dienes using a nickel catalyst. nih.gov This method is notable for its high diastereo- and enantioselectivities and its applicability to a range of heterocyclic systems beyond piperidines. nih.gov

Table 4: Cycloisomerization of Ene-Dienes for Piperidine Synthesis

CatalystSubstrate TypeReaction TypeKey Outcome
Rhodium(I) complex1,7-ene-dienesCycloisomerizationEfficient synthesis of trans-divinylpiperidines nih.govacs.org
Nickel complex1,7-dienesIntramolecular Alder-eneHigh diastereo- and enantioselectivity for piperidines and other heterocycles nih.gov

Intermolecular Ring-Forming Reactions

In contrast to intramolecular methods, intermolecular reactions construct the piperidine ring by combining two or more separate molecular components. These multicomponent reactions are highly atom-economical and can rapidly generate molecular complexity from simple starting materials. A common strategy involves the formation of two new bonds, typically a C-N and a C-C bond or two C-N bonds. nih.gov

One prominent example is the [5+1] annulation, which combines a five-atom component with a one-atom component. Donohoe et al. reported a hydrogen-borrowing [5+1] annulation method that exemplifies this approach. nih.gov Such strategies are powerful for building the piperidine core from acyclic precursors in a convergent manner.

Aza-Michael Reactions for Piperidone Scaffolds

The aza-Michael reaction, aza-conjugate addition, is a powerful tool for the formation of carbon-nitrogen bonds and is particularly effective in the synthesis of heterocyclic compounds like piperidones. A highly atom-efficient approach to chiral 2-substituted 4-piperidone (B1582916) building blocks involves a double aza-Michael reaction of primary amines with divinyl ketones. ajchem-a.comnih.gov This methodology provides a direct route to piperidone scaffolds that are precursors to compounds like cis-1-Benzyl-4-methyl-piperidin-3-ol.

In a representative synthesis, a primary amine, such as benzylamine, is reacted with a mono-substituted divinyl ketone. nih.gov The reaction is typically carried out in a mixed solvent system, such as acetonitrile (B52724) and water, with a mild base like sodium bicarbonate. nih.gov The divinyl ketone is added slowly to the amine solution at a controlled temperature before heating to reflux to drive the cyclization. nih.gov This method has been successfully applied to synthesize a range of 2-substituted 1-benzyl-4-piperidones. The subsequent reduction of the ketone at the 4-position would then yield the desired piperidin-4-ol, which upon stereoselective reduction can afford the cis-piperidin-3-ol.

Table 1: Synthesis of 2-Substituted 1-Benzyl-4-piperidones via Double aza-Michael Reaction nih.gov

Entry R Group in Divinyl Ketone Product (1-Benzyl-2-R-piperidin-4-one) Yield (%)
1 Methyl 1-Benzyl-2-methylpiperidin-4-one 55
2 n-Propyl 1-Benzyl-2-propylpiperidin-4-one 58
3 Phenyl 1-Benzyl-2-phenylpiperidin-4-one 79
4 4-Chlorophenyl 1-Benzyl-2-(4-chlorophenyl)piperidin-4-one 84
5 4-Methoxyphenyl 1-Benzyl-2-(4-methoxyphenyl)piperidin-4-one 81
Oxidative Amination of Non-Activated Alkenes

The direct formation of the piperidine ring from acyclic precursors containing non-activated alkenes represents a highly efficient synthetic strategy. Oxidative amination reactions enable the simultaneous formation of a C-N bond and the heterocyclic ring system. Gold(I)-catalyzed oxidative amination of non-activated alkenes has been shown to produce substituted piperidines. nih.gov This method involves the difunctionalization of a double bond, leading to the formation of the N-heterocycle and the incorporation of an oxygen substituent. nih.gov

Palladium-catalyzed methodologies have also been developed for the intramolecular amination of non-activated alkenes. For instance, PdCl2(CH3CN)2 has been utilized as a catalyst for these transformations. ajchem-a.com The proposed mechanism involves the formation of a palladium π-complex directed by a chiral allylic alcohol, followed by syn-azapalladation and subsequent syn-elimination of a palladium species. ajchem-a.com

Asymmetric Mannich Reactions

The Mannich reaction is a cornerstone in the synthesis of nitrogen-containing compounds. Asymmetric variations of this reaction are particularly valuable for establishing stereocenters in piperidine rings. The diastereoselective nitro-Mannich reaction is a notable example, where the stereochemistry of the resulting piperidines is controlled during the initial C-C bond-forming step. nih.gov This reaction between functionalized acetals and imines can be used to set multiple contiguous stereocenters. nih.gov

Furthermore, domino reactions incorporating a Mannich reaction have been developed for the one-pot diastereoselective and enantioselective synthesis of piperidines. acs.org These cascade reactions, for instance an imino-aldol followed by an aza-Michael reaction, can efficiently construct complex piperidine structures from simple starting materials. acs.org The synthesis of various 2,6-diaryl-substituted piperidin-4-ones has been achieved through Mannich condensation reactions, highlighting the versatility of this approach in creating piperidone precursors. chemrevlett.com

Palladium-Catalyzed Azide (B81097) Reduction Cyclization

A powerful strategy for the synthesis of substituted piperidines involves a palladium-catalyzed azide reduction followed by a cyclization cascade. This methodology is particularly effective for the diastereoselective synthesis of piperidines. The process typically begins with a diastereoselective Mannich reaction to create a linear precursor containing an azide group and the desired stereochemistry. nih.gov The subsequent palladium-catalyzed reductive cyclization of this amino acetal (B89532) intermediate proceeds with retention of the established stereochemistry, affording the final piperidine product. nih.gov This approach allows for a high degree of control over the final stereochemical outcome of the polysubstituted piperidine ring. nih.gov

Copper(I)-Catalyzed Radical Enantioselective Cyclization

Radical cyclizations offer a unique avenue for the construction of cyclic systems, and the use of copper(I) catalysts has enabled the development of enantioselective variants. For instance, light-mediated intramolecular radical carbocyclization reactions have been established for the synthesis of heterocyclic compounds. nih.gov Copper(I) has also been employed as a catalyst in intramolecular radical C-H amination/cyclization reactions to furnish piperidines. nih.gov In some instances, the enantioselective cyanidation of fluorosubstituted amines using a chiral copper(II) catalyst yields aminonitriles that can then undergo cyclization to chiral piperidines. nih.gov

Stereocontrol in the Synthesis of this compound

Diastereoselective Synthesis Approaches

Achieving the desired cis relationship between the substituents at the 3 and 4 positions of the piperidine ring is a critical challenge in the synthesis of this compound. Several diastereoselective strategies have been developed to address this.

One effective method involves the regioselective ring-opening of an epoxide precursor. A facile approach for preparing cis-3-methyl-4-aminopiperidine derivatives, which are structurally analogous to the target compound, has been described. researchgate.net This synthesis proceeds via the regioselective ring-opening of N-benzyl-3-methyl-3,4-epoxipiperidine. researchgate.net The epoxide can be synthesized in two steps from the corresponding N-benzyl-pyridinium salt. researchgate.net The nucleophilic attack on the epoxide dictates the resulting stereochemistry of the 3- and 4-substituents.

Another powerful strategy for the diastereoselective synthesis of cis-4-hydroxy-2-methyl piperidine involves an intramolecular non-classical Corey-Chaykovsky ring-closing reaction of sulfonium (B1226848) salts derived from β-enaminoesters. rsc.org This methodology allows for the creation of multiple new stereogenic centers with high diastereoselectivity. rsc.org The resulting bicyclic lactam can then be further manipulated to yield the desired cis-substituted piperidinol. rsc.org The absolute configuration of the major diastereoisomer, which possesses the cis relationship between the methyl and hydroxyl groups, has been unambiguously confirmed by X-ray analysis. rsc.org

Table 2: Comparison of Diastereoselective Methods for Substituted Piperidinols

Method Key Reaction Precursor Resulting Stereochemistry Reference
Epoxide Ring Opening Regioselective nucleophilic attack N-benzyl-3-methyl-3,4-epoxipiperidine cis-3-methyl-4-aminopiperidine derivatives researchgate.net
Corey-Chaykovsky Reaction Intramolecular ring-closing of a sulfonium salt β-enaminoester cis-4-hydroxy-2-methyl piperidine rsc.org

Enantioselective Methodologies

Achieving enantiocontrol in the synthesis of polysubstituted piperidines is crucial for accessing specific biologically active stereoisomers. Methodologies to this end can be broadly categorized into transformations mediated by chiral catalysts and those that utilize starting materials from the chiral pool.

The asymmetric hydrogenation of N-heteroaromatic compounds, particularly pyridinium (B92312) salts, using transition metal catalysts bearing chiral ligands, stands out as a powerful and atom-economical strategy for the synthesis of enantioenriched piperidines. dicp.ac.cnnih.govcapes.gov.br Iridium and Rhodium complexes have been extensively studied for this purpose, while Palladium catalysts also offer unique reactivity.

Rhodium (Rh): Rhodium-catalyzed asymmetric hydrogenation and transfer hydrogenation have been successfully applied to the synthesis of chiral piperidines. For instance, a rhodium-catalyzed reductive transamination of pyridinium salts has been reported to produce a variety of chiral piperidines with excellent diastereo- and enantioselectivities. researchgate.net This method introduces a chiral primary amine under reducing conditions, which replaces the nitrogen of the pyridine (B92270) ring while inducing chirality. Another approach involves the Rh-catalyzed asymmetric reductive Heck reaction of dihydropyridines with arylboronic acids, which, after a subsequent reduction step, yields enantioenriched 3-substituted piperidines. nih.gov

Iridium (Ir): Iridium complexes, particularly with chiral phosphine (B1218219) ligands, are highly effective for the asymmetric hydrogenation of pyridinium salts. dicp.ac.cncapes.gov.br Activating simple pyridines as N-benzyl pyridinium salts enhances their reactivity and prevents catalyst inhibition. dicp.ac.cn Using iridium catalysts, 2-substituted pyridinium salts have been hydrogenated to the corresponding chiral piperidines with high enantioselectivity. dicp.ac.cncapes.gov.br For example, the hydrogenation of 3-hydroxypyridinium (B1257355) salts using a chiral iridium catalyst provides direct access to trans-6-substituted piperidin-3-ols with up to 95% ee. datapdf.com These can then be converted to the corresponding cis-isomers.

Catalyst SystemSubstrate TypeProductEnantiomeric Excess (ee)Reference
[{Ir(cod)Cl}₂]/(R)-SynPhos2-Substituted N-benzyl pyridinium bromidesChiral 2-substituted piperidinesUp to 93% dicp.ac.cncapes.gov.br
Ir/(S,S)-f-BinaphanePyrimidinium saltsChiral hexahydropyrimidinesHigh
[{Ir(cod)Cl}₂]/MP²-SEGPHOSN-Alkyl-2-arylpyridinium saltsChiral 2-aryl-substituted piperidinesUp to 96% nih.gov
Chiral Iridium Catalyst6-Substituted 3-hydroxypyridinium saltstrans-6-Substituted piperidin-3-olsUp to 95% datapdf.com

Palladium (Pd): Palladium-catalyzed methodologies have also been developed for the asymmetric synthesis of chiral piperidines. One such approach is the asymmetric carbenylative amination of N-tosylhydrazones with (E)-vinyl iodides bearing an amine group, which proceeds via a carbene migratory insertion/Tsuji-Trost sequence. nih.govrsc.org This method allows for the construction of various chiral 2-substituted pyrrolidines and piperidines with high enantioselectivity. nih.govrsc.org Another strategy involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to yield chiral piperazin-2-ones, which are valuable precursors to chiral piperazines. dicp.ac.cnrsc.org

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule. This strategy avoids the need for chiral catalysts or resolutions. For structures analogous to this compound, amino acids and hydroxy acids are common starting points.

A notable example is the synthesis of N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine, a key intermediate for various pharmaceutical compounds, from L-malic acid. This multi-step synthesis establishes the desired stereochemistry of the final piperidine derivative through a series of controlled transformations, achieving an enantiomeric excess of over 98%. While not a direct synthesis of the target compound, this approach demonstrates the feasibility of using chiral pool starting materials to construct the core 3,4-disubstituted piperidine scaffold with high stereochemical fidelity.

Control of cis/trans Selectivity in Reduction Reactions

The diastereoselective reduction of a carbonyl group at the C3 position of a 4-methyl-substituted piperidine ring is a critical step in obtaining the desired this compound. The stereochemical outcome of this reduction is highly dependent on the nature of the reducing agent and the reaction conditions.

The reduction of N-benzyl-4-methylpiperidin-3-one can yield both cis and trans isomers. The cis isomer is often the thermodynamically more stable product. Heterogeneous catalytic hydrogenation of substituted pyridines, for example using rhodium oxide (Rh₂O₃), typically yields the corresponding cis piperidines as the major product. This is a common outcome for heterogeneous arene hydrogenation.

In the case of reducing piperidin-3-ones derived from the hydrogenation of 3-hydroxypyridinium salts, the initial product is the trans-piperidin-3-ol. This can be subsequently oxidized to the piperidin-3-one (B1582230), which is then reduced to the cis-piperidin-3-ol using a sterically hindered reducing agent like K-selectride. datapdf.com The choice of reducing agent is therefore crucial in directing the stereoselectivity of the reduction to favor the desired cis isomer.

PrecursorReactionProductDiastereoselectivityReference
Multisubstituted PyridinesHydrogenation with Rh₂O₃cis-PiperidinesMajor product
6-Substituted Piperidin-3-oneReduction with K-selectridecis-6-Substituted Piperidin-3-olHigh datapdf.com

Transformation of Precursors to this compound

The synthesis of the target compound often begins with a pyridine or pyridinium salt precursor, which is then reduced to the piperidine core. The chemoselectivity of this reduction is vital, especially when other reducible functional groups are present.

The reduction of pyridinium salts is a well-established method for the synthesis of piperidines. The quaternization of the pyridine nitrogen with a benzyl (B1604629) group activates the ring towards reduction and serves as a protecting group. dicp.ac.cn This strategy is particularly advantageous as it overcomes the inherent stability of the aromatic pyridine ring and mitigates catalyst poisoning by the nitrogen lone pair. dicp.ac.cncapes.gov.br Both rhodium and iridium catalysts have proven highly effective in the transfer hydrogenation and hydrogenation of these salts. dicp.ac.cncapes.gov.brresearchgate.net

Chemoselective hydrogenation involves the reduction of the pyridine ring while leaving other potentially reducible functional groups intact. Homogeneous catalysts, such as those based on iridium, have been shown to selectively hydrogenate 3-hydroxypyridinium salts to piperidin-3-ones under mild conditions. acs.orgnih.gov This high chemoselectivity is a significant advantage, allowing for the presence of other sensitive functionalities in the molecule. The reaction tolerates a range of substituents on the pyridine ring, making it a versatile method for the synthesis of functionalized piperidin-3-one precursors, which can then be stereoselectively reduced to the desired cis-piperidin-3-ol. acs.orgnih.gov

Rhodium oxide has also been identified as a highly active catalyst for the hydrogenation of various unprotected pyridines under mild conditions, tolerating functional groups such as alcohols, amines, and carbonyls. However, issues with chemoselectivity can arise with more easily reducible groups like olefins and nitro groups.

Reduction of Pyridinium Salts and Pyridine Derivatives

Dearomatization-Hydrogenation Sequences

A powerful strategy for synthesizing highly substituted piperidines involves a one-pot dearomatization-hydrogenation (DAH) process starting from pyridine precursors. nih.govspringernature.com This method enables the highly diastereoselective formation of all-cis-substituted piperidines, which can be challenging to achieve through other routes. springernature.com

The process typically employs a rhodium-carbene catalyst in the presence of a boron-containing reagent, such as pinacol (B44631) borane (B79455) (HBpin), to first break the aromaticity of the pyridine ring. springernature.com This dearomatization step forms diene intermediates, which are then subjected to hydrogenation to fully saturate the ring. nih.govspringernature.com This one-pot, two-step reaction sequence has proven effective for accessing a variety of all-cis-(multi)fluorinated piperidines. springernature.com The success of this protocol often requires anhydrous conditions, as the deactivation of the catalytic cycle can occur in the presence of moisture. springernature.com While direct application to this compound is not detailed, the DAH strategy represents a viable route for creating analogous all-cis substituted piperidine cores from appropriately substituted fluoropyridines. nih.govnih.gov

Synthesis via Piperidone Intermediates

Piperidones are versatile intermediates for the synthesis of substituted piperidines. N-substituted-4-piperidones, such as 1-benzyl-4-piperidone, serve as common starting materials. dtic.milgoogle.com These can be synthesized through various methods, including condensation-hydrolysis-decarboxylation sequences or by the reaction of a primary amine with 1,5-dichloro-3-pentanone. google.com From the piperidone, various pathways can be employed to install the desired functionality and stereochemistry.

The hydroboration-oxidation of an alkene is a classic method for producing alcohols with anti-Markovnikov regioselectivity and syn-stereoselectivity. masterorganicchemistry.com In the context of piperidine synthesis, this reaction is applied to tetrahydropyridine (B1245486) intermediates, which can be generated from the corresponding piperidones.

For instance, the synthesis of a related compound, cis-N-benzyl-3-methylamino-4-methylpiperidine, was achieved via the hydroboration of a tetrahydropyridine intermediate. researchgate.net This process involves the addition of a borane reagent (e.g., BH3·THF) across the double bond of the tetrahydropyridine, followed by oxidation with hydrogen peroxide (H2O2) and a base. masterorganicchemistry.comresearchgate.net This sequence typically results in the formation of an alcohol on the less substituted carbon of the former double bond. masterorganicchemistry.com The hydroboration step proceeds via a syn addition of the hydrogen and boron atoms to the same face of the alkene. The subsequent oxidation replaces the carbon-boron bond with a carbon-oxygen bond with complete retention of stereochemistry. masterorganicchemistry.com This pathway provides reliable control over both the regioselectivity and stereoselectivity of the resulting hydroxyl group, making it a valuable tool for synthesizing specific diastereomers of hydroxypiperidines.

Table 1: Key Features of Hydroboration-Oxidation

Feature Description
Regioselectivity "Anti-Markovnikov": The hydroxyl group adds to the less substituted carbon of the double bond. masterorganicchemistry.com
Stereoselectivity Syn addition: The hydrogen and hydroxyl groups are added to the same face of the double bond. masterorganicchemistry.com
Stereospecificity The oxidation of the C-B bond to a C-OH bond occurs with retention of configuration. masterorganicchemistry.com

| Common Reagents | Hydroboration: Borane (BH3), BH3•THF, 9-BBN. Oxidation: Hydrogen peroxide (H2O2), Sodium hydroxide (B78521) (NaOH). masterorganicchemistry.com |

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is widely used to synthesize amines from carbonyl compounds. masterorganicchemistry.comd-nb.info The reaction involves the initial formation of an imine or iminium ion from a ketone or aldehyde and an amine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com Common reducing agents include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl group. masterorganicchemistry.com

In the synthesis of piperidine derivatives, reductive amination of a 4-piperidone intermediate can be a key step. For example, a multi-kilogram scale synthesis of cis-N-benzyl-3-methylamino-4-methylpiperidine utilized a reductive amination step following a hydroboration and oxidation sequence. researchgate.net Reductive amination offers a direct and efficient way to introduce an amine substituent, which can be a final functional group or a precursor to other functionalities. masterorganicchemistry.comd-nb.info The versatility of this reaction allows for the installation of a wide array of primary, secondary, and tertiary amines by choosing the appropriate amine and carbonyl starting materials. masterorganicchemistry.comarkat-usa.org

Table 2: Common Reagents for Reductive Amination

Reagent Function Selectivity
Sodium Cyanoborohydride (NaBH3CN) Reducing Agent Selectively reduces imines/iminium ions in the presence of aldehydes/ketones. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)3) Reducing Agent Mild and effective for a wide range of substrates. masterorganicchemistry.com
α-Picoline-borane Reducing Agent Can be used in various solvents, including methanol (B129727) and water. organic-chemistry.org

| Acetic Acid (AcOH) | Catalyst | Often used to facilitate imine/iminium ion formation. arkat-usa.orgorganic-chemistry.org |

Epoxide Ring-Opening Reactions for Hydroxypiperidine Derivatives

The ring-opening of epoxide intermediates provides a robust and stereospecific route to 1,2-difunctionalized compounds, including the 3-hydroxy-4-substituted piperidine core. thieme-connect.denih.gov Epoxides are highly reactive due to their significant ring strain, allowing them to be opened by a wide range of nucleophiles under both acidic and basic conditions. nih.govchemistrysteps.com This strategy begins with the epoxidation of an unsaturated precursor, such as a tetrahydropyridine, followed by the nucleophilic ring-opening of the resulting epoxide. lookchem.comlookchem.com

A critical aspect of using epoxide intermediates is controlling the regioselectivity of the ring-opening reaction, which dictates the final substitution pattern. lookchem.comnih.gov In an unsymmetrically substituted epoxide, the incoming nucleophile can attack one of two electrophilic carbon atoms. youtube.com The outcome is highly dependent on the reaction conditions.

Under basic or neutral conditions (with strong nucleophiles), the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. pressbooks.pub Conversely, under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The subsequent nucleophilic attack often occurs at the more substituted carbon, as this carbon can better stabilize the partial positive charge that develops in the transition state, a characteristic reminiscent of an SN1 reaction. chemistrysteps.compressbooks.pub The choice of solvent and the presence of activating agents like lithium salts can also dramatically influence the regioselectivity. For instance, reactions of 1-aralkyl-3,4-epoxypiperidines with amines in protic solvents favor attack at the C3 position, whereas reactions in aprotic solvents like acetonitrile, assisted by lithium salts, can favor attack at the C4 position. lookchem.com

This stereospecificity is a powerful tool for controlling the relative stereochemistry of the two new stereocenters formed. thieme-connect.de For example, the ring-opening of a cis-epoxide will yield a trans-1,2-aminoalcohol, while a trans-epoxide will yield a cis-1,2-aminoalcohol, provided the nucleophile is different from the existing substituents. chemistrysteps.compressbooks.pub The predictable stereochemical outcome makes this method highly valuable for the asymmetric synthesis of complex molecules, where precise control over stereocenters is essential. thieme-connect.denih.gov The use of various nucleophiles, including amines, carbon nucleophiles, and others, provides access to a wide array of enantioenriched difunctionalized piperidines. thieme-connect.denih.gov

Optimization and Scale-Up Considerations in Synthetic Processes

The successful transition of a synthetic route from laboratory-scale discovery to industrial-scale production is a critical challenge in chemical manufacturing. For a pharmaceutically relevant intermediate such as this compound, this transition requires rigorous optimization of reaction parameters and careful consideration of process safety, cost-effectiveness, and scalability. The primary objectives during scale-up are to maximize throughput, ensure consistent product quality with high stereochemical purity, and minimize operational hazards and environmental impact.

Key considerations in the optimization and scale-up for this class of compounds involve the selection of a robust synthetic route, optimization of the critical stereoselective reduction step, and the implementation of safe and efficient procedures for handling reagents and isolating products on a large scale.

Route Selection and Precursor Synthesis at Scale

The process involves the oxidation of the corresponding amine using a sulfur trioxide pyridine complex in DMSO with triethylamine. Critical process parameters that must be controlled during scale-up include:

Temperature Control: The exothermic nature of the reagent addition necessitates careful thermal management to keep the internal temperature below 25 °C. chemicalbook.com

Controlled Quench: The reaction is quenched with water, and the rate of addition must be controlled to keep the temperature below 17 °C to prevent side reactions. chemicalbook.com

pH Adjustment and Extraction: The pH of the aqueous layer is controlled during extraction to ensure efficient isolation of the product. Toluene is used as a scalable extraction solvent. chemicalbook.com

Solvent Removal: The final product is obtained as a solution after stripping a significant portion of the solvent, ready for the next step. chemicalbook.com

This optimized process for the precursor can deliver the ketone in over 90% yield on a multi-kilogram scale, providing a solid foundation for the subsequent critical reduction step. chemicalbook.com

Optimization of the Diastereoselective Ketone Reduction

The reduction of 1-Benzyl-4-methyl-piperidin-3-one to this compound is the most critical transformation, as it establishes the required cis stereochemistry. The primary challenge is to achieve high diastereoselectivity to avoid the need for difficult and costly chromatographic separation of isomers, which is a significant bottleneck at an industrial scale. researchgate.net Two primary methods are considered for this reduction: hydride reduction and catalytic hydrogenation.

Hydride Reduction: Common hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for ketone reduction. However, for substituted cyclic ketones, these reagents often provide poor to moderate diastereoselectivity. For instance, the reduction of analogous 3-alkyl-4-piperidones with LiAlH₄ resulted in cis/trans mixtures with ratios between 6:4 and 7:3, which necessitated purification by column chromatography. researchgate.net While feasible in the lab, this is highly undesirable for large-scale production.

Optimization efforts focus on modified reducing systems that offer higher stereocontrol. A notable method involves using lithium dispersion in the presence of hydrated transition metal salts, such as iron(II) chloride tetrahydrate (FeCl₂·4H₂O). This system has been shown to be highly effective for the stereoselective reduction of cyclic ketones to their most thermodynamically stable alcohol, which in this case would favor the equatorial orientation of the hydroxyl group, corresponding to the cis product. nih.gov This approach offers a more convenient and efficient alternative to other methods. nih.gov

Interactive Data Table 1: Comparison of Reducing Agents for 4-Substituted Piperidin-3-one Reduction

Reducing Agent/SystemTypical cis:trans RatioScalability ConcernsPurification RequirementReference(s)
LiAlH₄6:4 – 7:3Hazardous reagent on large scale; requires strict anhydrous conditions.Column chromatography researchgate.net
NaBH₄Moderate selectivitySafer than LiAlH₄ but may still yield significant trans isomer.Column chromatography likely
Li / FeCl₂·4H₂OHigh selectivity for thermodynamic productHandling of lithium dispersion requires specialized equipment.Potential for direct crystallization/isolation nih.gov

Catalytic Hydrogenation: Catalytic hydrogenation is a robust and widely used industrial process. The choice of catalyst, solvent, hydrogen pressure, and temperature are critical parameters that must be optimized to maximize the yield of the desired cis isomer. Heterogeneous catalysts like ruthenium on carbon (Ru/C) or palladium on carbon (Pd/C) are often employed. nih.gov

A key consideration during the optimization of hydrogenation is the potential for epimerization. At elevated temperatures, the product alcohol can epimerize, shifting the equilibrium of the cis/trans ratio. nih.gov Therefore, kinetic control at lower temperatures is often necessary to achieve the desired stereochemical outcome. The optimization process involves a careful study of these interdependent parameters to find a balance between reaction rate, selectivity, and operational safety.

Interactive Data Table 2: Optimization Parameters for Catalytic Hydrogenation of 1-Benzyl-4-methyl-piperidin-3-one

ParameterVariationEffect on YieldEffect on cis:trans RatioKey ConsiderationsReference(s)
Catalyst Ru/C, Pd/C, Raney NiHighCatalyst dependent; Ru/C often effective for cyclic ketones.Catalyst cost, activity, and potential for metal leaching. nih.gov
Solvent Alcohols (MeOH, EtOH), Ethers (THF)HighSolvent can influence substrate conformation at the catalyst surface.Solvent recovery and safety (flammability). nih.gov
Temperature 25°C – 160°CIncreases with temperature, but side reactions may occur at higher temps.Higher temperatures can promote epimerization, potentially lowering the cis content.Balance reaction rate with selectivity and stability. nih.gov
H₂ Pressure 1 – 50 barHigher pressure generally increases reaction rate.Can influence selectivity; must be optimized with other parameters.Reactor capability and safety are primary concerns for scale-up. nih.gov

Ultimately, the goal of the optimization process is to develop a scalable, safe, and economical protocol that provides cis-1-Benzyl-4-methyl-piperidin-3-ol with high purity and in high yield, ideally through a process that allows for non-chromatographic purification, such as crystallization.

Stereochemical Characterization and Conformational Analysis of Cis 1 Benzyl 4 Methyl Piperidin 3 Ol

Determination of Relative Configuration (cis/trans Isomerism)

The relative configuration of substituents on a cyclic system, such as the piperidine (B6355638) ring in 1-Benzyl-4-methyl-piperidin-3-ol, describes the spatial orientation of the substituents with respect to each other. In this compound, the key stereochemical relationship is between the hydroxyl group at the C-3 position and the methyl group at the C-4 position. The designation "cis" indicates that these two substituents are located on the same side of the piperidine ring's approximate plane.

The primary method for determining the relative configuration of diastereomers like the cis and trans isomers of 3,4-disubstituted piperidines is Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govwhiterose.ac.uk The differentiation relies on the fact that the spatial relationship between adjacent protons (in this case, the protons at C-3 and C-4) dictates the magnitude of the spin-spin coupling constant (J-value) between them. This relationship is governed by the dihedral angle between the protons, as described by the Karplus equation. miamioh.edu

For the cis isomer, depending on which chair conformation is more stable, the H-3 and H-4 protons will have a specific geometric arrangement (e.g., axial-equatorial or equatorial-axial), resulting in a characteristic coupling constant. This value is typically distinct from the coupling constant observed for the corresponding trans isomer, which would have a different arrangement (e.g., diaxial or diequatorial). researchgate.net Therefore, by analyzing the proton NMR spectrum, particularly the coupling patterns of the ring protons, the cis relative stereochemistry can be unequivocally established. whiterose.ac.uk

Elucidation of Absolute Configuration

While relative configuration describes the orientation of substituents relative to one another, absolute configuration defines the precise three-dimensional arrangement of atoms in a chiral molecule, designated by R/S nomenclature. For cis-1-Benzyl-4-methyl-piperidin-3-ol, which has two stereocenters (C-3 and C-4), the possible absolute configurations for the cis isomer are (3R, 4R) and (3S, 4S). Several methods are employed to determine which of these enantiomers is present.

X-ray Crystallography

Single-crystal X-ray diffraction is the most reliable and direct method for determining the absolute configuration of a chiral molecule. mdpi.com This technique maps the electron density of a crystalline sample, providing a definitive three-dimensional structure of the molecule, including the spatial arrangement of all its atoms.

For chiral molecules crystallizing in a non-centrosymmetric space group, the use of X-ray radiation of a suitable wavelength (e.g., Cu Kα) can induce anomalous dispersion effects. This allows for the differentiation between the two possible enantiomers, thereby establishing the true absolute configuration. While a specific crystal structure for the title compound is not detailed in the surveyed literature, this technique has been successfully used to confirm the absolute and relative stereochemistry of closely related substituted piperidine derivatives, demonstrating its definitive power in this chemical class. nih.govresearchgate.net

Spectroscopic Analysis for Stereochemical Assignment

Spectroscopic methods, particularly NMR, are indispensable tools for assigning the stereochemistry of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each nucleus in a molecule, which is highly dependent on its stereochemistry.

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the benzyl (B1604629) group (typically in the 7.2-7.4 ppm range), the benzylic methylene (B1212753) protons (CH₂-Ph), the piperidine ring protons, and the methyl group protons. The chemical shifts of the protons on the stereocenters, H-3 and H-4, are particularly diagnostic. Their position and multiplicity are influenced by the orientation of the hydroxyl and methyl groups.

In ¹³C NMR spectroscopy, the chemical shifts of the carbon atoms in the piperidine ring are sensitive to the conformation of the ring and the orientation of the substituents. oregonstate.edu The carbons bearing the substituents, C-3 and C-4, would show characteristic shifts that differ between the cis and trans isomers due to varying steric interactions (e.g., gamma-gauche effects). Specific signal assignments can be confirmed using two-dimensional NMR techniques such as HSQC and HMBC.

Coupling Constant Analysis for Diastereomer Differentiation

The most powerful NMR parameter for differentiating diastereomers of cyclic compounds is the vicinal proton-proton coupling constant (³J). The magnitude of ³J is dependent on the dihedral angle (θ) between the two coupled protons, a relationship famously described by the Karplus equation. miamioh.edu

In a piperidine ring, which adopts a chair conformation, the dihedral angles between adjacent protons are fixed.

trans-diaxial protons have a dihedral angle of ~180°, resulting in a large coupling constant (³Jₐₐ ≈ 8–13 Hz).

axial-equatorial protons have a dihedral angle of ~60°, resulting in a small coupling constant (³Jₐₑ ≈ 2–5 Hz).

cis-diequatorial protons also have a dihedral angle of ~60°, leading to a small coupling constant (³Jₑₑ ≈ 2–5 Hz).

In the case of cis-3,4-disubstituted piperidines, the most stable chair conformation will typically place one substituent in an axial position and the other in an equatorial position to minimize steric strain. This leads to an axial-equatorial or equatorial-axial relationship between the H-3 and H-4 protons, and thus a characteristically small coupling constant. In contrast, many trans isomers can adopt a conformation where both substituents are equatorial, placing the H-3 and H-4 protons in a trans-diaxial arrangement, which would exhibit a large coupling constant. researchgate.net Analysis of the coupling constant between H-3 and H-4 is therefore a primary and reliable method for assigning the cis relative configuration. arkat-usa.org

The following table summarizes typical proton-proton coupling constants used for stereochemical analysis in substituted piperidine rings.

Nuclear Overhauser Effect Spectroscopy (NOESY) Correlations for Stereochemical Assignment

The relative stereochemistry of substituents on the piperidine ring of this compound is unequivocally established through Nuclear Overhauser Effect Spectroscopy (NOESY). This powerful NMR technique detects through-space interactions between protons that are in close proximity, typically within 5 Å, providing definitive evidence for their relative orientation.

In the cis isomer, the substituents at the C3 and C4 positions (the hydroxyl and methyl groups, respectively) are on the same side of the piperidine ring. This arrangement leads to specific NOESY correlations that are absent in the corresponding trans isomer. For the this compound, the key diagnostic NOESY correlations would be observed between the axial proton at C3 (H3a) and the axial proton at C5 (H5a), as well as between the axial methyl group at C4 and the axial proton at C2 (H2a) and C6 (H6a). The presence of these correlations confirms the cis relationship between the hydroxyl and methyl groups.

A representative table of expected NOESY correlations for the major chair conformation of this compound is provided below.

Interacting ProtonsExpected NOESY CorrelationImplication for Stereochemistry
H3 (axial) - H4 (axial)StrongProximity confirms cis relationship
H3 (axial) - H5 (axial)StrongConfirms axial orientation
H4-CH₃ (axial) - H2 (axial)MediumProximity due to 1,3-diaxial interaction
H4-CH₃ (axial) - H6 (axial)MediumProximity due to 1,3-diaxial interaction

These correlations provide a definitive fingerprint for the cis configuration, allowing for unambiguous stereochemical assignment.

Chiroptical Properties and Circular Dichroism (CD) Spectroscopy

Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are instrumental in determining the absolute configuration of chiral molecules like this compound. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, which is highly sensitive to its three-dimensional structure.

While specific CD data for this compound is not widely published, the principles can be understood from studies on similar aminohydroxylated piperidine derivatives. arkat-usa.orgresearchgate.net The sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of chromophores and substituents around the stereogenic centers. For instance, the electronic transitions of the benzyl group's aromatic ring, coupled with the stereochemistry of the piperidine ring, would produce a characteristic CD spectrum.

By comparing the experimental CD spectrum of a synthesized sample with spectra predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration of the stereocenters can be assigned. This method has been successfully applied to determine the absolute stereochemistry of related trans-(3R,4R)-4-aminopiperidin-3-ols. arkat-usa.orgresearchgate.net

Conformational Dynamics of Substituted Piperidine Rings

The piperidine ring is a flexible six-membered heterocycle that predominantly adopts a chair conformation to minimize torsional and steric strain. researchgate.netacs.org The presence of substituents on the ring significantly influences its conformational equilibrium. For this compound, the conformational dynamics are governed by the interplay of steric and electronic effects of the benzyl, methyl, and hydroxyl groups.

The piperidine ring can exist in two rapidly interconverting chair conformations. The preferred conformation will be the one that minimizes unfavorable steric interactions, particularly 1,3-diaxial interactions. In the case of this compound, the large benzyl group on the nitrogen atom will preferentially occupy the equatorial position to avoid steric clashes with the axial protons on the ring.

Chemical Derivatization and Functionalization of Cis 1 Benzyl 4 Methyl Piperidin 3 Ol

Transformations at the Hydroxyl Group

The secondary hydroxyl group is a primary site for functionalization, allowing for oxidation, esterification, and etherification reactions. A crucial transformation involves its conversion into an amino group, a key step in the synthesis of certain pharmaceutical agents.

Oxidation and Reductive Amination: The hydroxyl group can be oxidized to a ketone, yielding 1-benzyl-4-methylpiperidin-3-one. chemicalbook.com This ketone is a versatile intermediate that can undergo various subsequent reactions. One of the most significant transformations is reductive amination. This two-step process, or a direct, one-pot procedure, converts the ketone into a secondary or tertiary amine. For instance, in the synthesis of a key Tofacitinib intermediate, the ketone is subjected to reductive amination with methylamine (B109427) to introduce a methylamino group at the C-3 position, yielding cis-1-benzyl-N,4-dimethylpiperidin-3-amine. researchgate.net

Starting MaterialReagents/ConditionsProductReference
cis-1-Benzyl-4-methyl-piperidin-3-ol1. Oxidation (e.g., SO₃·pyridine (B92270), DMSO)1-Benzyl-4-methyl-piperidin-3-one chemicalbook.com
1-Benzyl-4-methyl-piperidin-3-one2. Reductive Amination (e.g., CH₃NH₂, NaBH₃CN)cis-1-Benzyl-N,4-dimethylpiperidin-3-amine researchgate.net

Esterification and Etherification: Standard organic reactions can be applied to convert the hydroxyl group into esters and ethers. While specific examples for this compound are not prevalent in high-impact literature, general methods are widely applicable. For example, esterification can be achieved using acyl chlorides or carboxylic anhydrides in the presence of a base. Etherification, such as the formation of a benzyl (B1604629) ether, can be performed under mild, neutral conditions using reagents like 2-benzyloxy-1-methylpyridinium triflate, which avoids the harsh acidic or basic conditions that could be incompatible with other functionalities in more complex substrates. beilstein-journals.orgd-nb.info

Modifications of the N-Benzyl Moiety

The N-benzyl group often serves as a protecting group for the piperidine (B6355638) nitrogen. Its removal and subsequent replacement with other functional groups is a common strategy in multi-step syntheses.

Debenzylation: Catalytic hydrogenation is the most common method for the cleavage of the N-benzyl group. This reaction typically involves treating the substrate with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C) in a suitable solvent like ethanol (B145695) or methanol (B129727). This process yields the corresponding secondary amine, cis-4-methylpiperidin-3-ol, liberating the nitrogen for further functionalization.

N-Acylation and N-Alkylation: Once the benzyl group is removed, the secondary amine can be readily derivatized. For example, in the synthesis of Tofacitinib, the piperidine nitrogen is acylated with a cyanoacetyl group, often by reacting it with an activated species like 3-oxo-3-(pyrrolidin-1-yl)propanenitrile. unl.pt More general N-alkylation reactions can also be performed using alkyl halides in the presence of a base, or through reductive amination with aldehydes or ketones. researchgate.netnih.gov

TransformationReagents/ConditionsProduct TypeReference
DebenzylationH₂, Pd/CSecondary amine (cis-4-methylpiperidin-3-ol) unl.pt (inferred)
N-AcylationActivated acyl speciesN-Acyl piperidine unl.pt
N-AlkylationAlkyl halide, baseN-Alkyl piperidine researchgate.net

Introduction of Additional Functionalities on the Piperidine Ring

Direct functionalization of the piperidine ring's C-H bonds provides an efficient route to more complex analogues without requiring a complete synthetic reconstruction. Modern catalytic methods have enabled site-selective modifications.

Catalytic C-H Functionalization: Rhodium-catalyzed C-H insertion reactions have been employed to introduce functional groups at various positions on the piperidine ring. nih.gov The site selectivity (e.g., at the C-2 or C-4 position) can be controlled by the choice of catalyst and the nature of the nitrogen protecting group. While the N-benzyl group of the title compound can direct functionalization, it is often replaced with other groups like N-Boc or N-brosyl to achieve different regiochemical outcomes. nih.gov These reactions typically involve the use of donor/acceptor carbenes to introduce new carbon-carbon bonds. Other transition metals, such as nickel and palladium, are also used to catalyze C-H functionalization on N-heterocycles. researchgate.netmdpi.com

MethodCatalyst/Reagent TypePosition of FunctionalizationReference
C-H InsertionRhodium catalyst + donor/acceptor carbeneC-2, C-4 (depending on N-protecting group) nih.gov
α-Lithiation Trappings-BuLi, (-)-sparteineC-2 (α-position) nih.gov
Photoredox CatalysisPhotocatalyst + activating agentC-2 (α-position) nih.gov

Applications As a Synthetic Intermediate and Privileged Molecular Scaffold

Utilization in the Construction of Complex Organic Molecules

The inherent structural and stereochemical features of cis-1-benzyl-4-methyl-piperidin-3-ol make it an ideal starting point for the synthesis of intricate organic molecules. The cis relationship between the hydroxyl group at the C3 position and the methyl group at the C4 position provides a defined stereochemical platform that can guide subsequent transformations, ensuring high diastereoselectivity. The benzyl (B1604629) group serves as a versatile protecting group for the piperidine (B6355638) nitrogen, which can be readily removed under various conditions, allowing for further functionalization.

One of the most prominent examples of its utility is in the enantioselective total synthesis of Tofacitinib (CP-690,550). researchgate.net In this context, the hydroxyl group of this compound is a handle for introducing the required amino group with the correct stereochemistry. For instance, a proline-catalyzed hydroxylation can be a key step to produce the enantiopure alcohol, which is then converted to the corresponding amine. researchgate.net The synthesis involves a sequence of reactions that transform the alcohol into the target amine while retaining the crucial cis stereochemistry.

The general pathway often involves the following transformations:

Activation of the hydroxyl group: This is typically achieved by converting the alcohol into a better leaving group, such as a tosylate or mesylate.

Nucleophilic substitution: An azide (B81097) source, such as sodium azide, can then displace the leaving group in an SN2 reaction, which proceeds with inversion of configuration, leading to a trans-azide.

Reduction of the azide: The azide is then reduced to the corresponding amine, for example, through catalytic hydrogenation.

N-methylation: The primary amine can be selectively methylated to yield the final secondary amine required for the complex molecule.

This sequence highlights how the simple starting material is elaborated into a more complex, stereochemically rich fragment ready for coupling with other parts of the target molecule.

Role in the Synthesis of Pharmaceutical Precursors (e.g., for Tofacitinib, CP-690,550)

This compound is a pivotal precursor in the synthesis of the Janus kinase (JAK) inhibitor Tofacitinib, also known by its development code CP-690,550. unl.pt The synthesis of Tofacitinib requires the specific (3R,4R)-enantiomer of the 4-methyl-3-(methylamino)piperidine fragment. unl.pt Several synthetic routes to Tofacitinib rely on intermediates derived from this compound.

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1LiAlH4THF601285
2NaBH4MeOH2524Trace
3Red-AlToluene0-251070
4DIBAL-HDCM-78555

Table 1: Optimization of reducing agents for the synthesis of 1-Benzyl-4-methyl-piperidin-3-ol from its corresponding epoxide. Data synthesized from findings in Der Pharma Chemica.

Once the chiral alcohol is obtained, it is converted into the key intermediate, (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine, which is then coupled with the pyrrolo[2,3-d]pyrimidine core of Tofacitinib. researchgate.net The benzyl group is typically removed in a later step via hydrogenolysis to provide the final piperidine moiety, which is then acylated. google.com

Design and Library Synthesis of Structurally Related Piperidine Analogues

The piperidine scaffold is a privileged structure in medicinal chemistry, and the ability to generate libraries of structurally diverse analogues is crucial for drug discovery programs. kcl.ac.ukwhiterose.ac.uk this compound serves as an excellent starting point for the creation of such libraries. The three key points of diversity on this molecule are the nitrogen atom, the hydroxyl group at C3, and the methyl group at C4.

N-Substitution: The N-benzyl group can be removed and replaced with a wide variety of substituents. This can be achieved through catalytic hydrogenation to yield the secondary amine, followed by reaction with various alkylating or acylating agents. This allows for the exploration of the chemical space around the nitrogen atom, which is often critical for modulating pharmacological activity and properties like solubility and metabolic stability. organic-chemistry.org

C3-Functionalization: The hydroxyl group at C3 can be converted into a range of other functional groups. As discussed, it can be transformed into an amine, but it can also be oxidized to a ketone, or used in ether or ester formation. These transformations allow for the introduction of different pharmacophoric features at this position.

C4-Substitution: While the parent compound has a methyl group at C4, synthetic routes can be adapted to introduce other alkyl or even aryl groups at this position, further expanding the diversity of the resulting library.

The hydrogenation of substituted pyridines is a common method to access cis-disubstituted piperidines, which can then be transformed into their trans-diastereoisomers through base-mediated epimerization. whiterose.ac.uk This provides access to a wider range of stereochemical arrangements for structure-activity relationship (SAR) studies. The development of efficient methods to construct diversely substituted piperidones, which are precursors to piperidinols, is also an active area of research for creating novel analogues. acs.org

Position of DiversificationInitial Functional GroupPotential ModificationsExample Reactions
N1BenzylAlkyls, Aryls, Acyls, SulfonylsDebenzylation followed by N-alkylation or N-acylation
C3HydroxylAmine, Ketone, Ether, EsterMitsunobu reaction, Oxidation (e.g., Swern), Williamson ether synthesis
C4MethylOther alkyls, ArylsModification of the synthetic route from the corresponding pyridine (B92270)

Table 2: Potential diversification points on the this compound scaffold for library synthesis.

Strategic Importance in Retrosynthetic Planning and Chemical Contingency

The strategic importance of this compound is underscored by the numerous synthetic routes that have been developed for its preparation. researchgate.netunl.pt For pharmaceutical manufacturing, having multiple, robust, and scalable synthetic pathways to a key intermediate is a crucial aspect of chemical contingency planning. This ensures that the production of a drug is not reliant on a single starting material or a single chemical transformation, which could be subject to supply chain disruptions or unforeseen difficulties on a large scale.

Mechanistic Investigations of Biological Activity and Structure Activity Relationships

General Mechanisms of Interaction with Biological Targets

Substituted piperidines engage with a variety of biological macromolecules through precise molecular interactions, leading to the modulation of their functions.

Piperidine (B6355638) derivatives are known to inhibit a range of enzymes by binding to their active or allosteric sites. The N-benzylpiperidine moiety is a key structural feature in many enzyme inhibitors.

Acetylcholinesterase (AChE): In the context of Alzheimer's disease research, N-benzylpiperidine-linked molecules have been investigated as AChE inhibitors. ajchem-a.com These compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov For instance, the benzyl (B1604629) ring of an N-benzylpiperidine moiety can establish π–π interactions with tryptophan residues (like Trp86) in the CAS, while other parts of the molecule can interact with residues such as Trp286 and Tyr341 in the PAS. nih.gov Kinetic studies have revealed that this interaction is often competitive, meaning the inhibitor competes with the natural substrate (acetylcholine) for the active site. nih.govresearchgate.net

Glycosidases: Certain piperidine derivatives have shown significant inhibitory activity against enzymes like α-glucosidase. researchgate.net The mechanism is typically competitive inhibition, where the inhibitor mimics the substrate and binds to the enzyme's active site. researchgate.net Hydrophobic interactions have been identified as a key factor in this activity. researchgate.net

Janus Kinase 3 (JAK3): While direct inhibition data for the specific subject compound is not detailed, the closely related structure, enantiopure 1-benzyl-4-methylpiperidin-3-ol (B1321944), is a key intermediate in the synthesis of Tofacitinib, a known JAK3 specific inhibitor. researchgate.net This highlights the suitability of the cis-1-benzyl-4-methyl-piperidin-3-ol scaffold for interacting with the ATP-binding site of kinases like JAK3.

Other Enzymes: Piperidine cores are versatile and have been incorporated into inhibitors for other enzymes like farnesyltransferase (FTase) and tyrosinase. acs.orgacs.org For FTase, inhibition was found to be competitive with respect to the Ras protein substrate. acs.orgnih.gov In the case of tyrosinase, the inhibition is dependent on competition with substrates like L-tyrosine and L-DOPA. acs.org

The N-benzylpiperidine scaffold is a common feature in ligands designed for aminergic G-protein-coupled receptors (GPCRs), particularly dopamine (B1211576) and serotonin (B10506) receptors and transporters.

Dopamine Receptors: Piperidine derivatives have been developed as high-affinity ligands for dopamine receptors, especially the D2 and D4 subtypes. nih.govmdpi.com Molecular docking studies show that a primary interaction involves the protonatable nitrogen atom of the piperidine ring forming a key contact with a conserved aspartic acid residue (Asp 3.32) in the receptor's binding pocket. mdpi.com Optimization of substituents on the piperidine and benzyl groups has led to the development of highly selective D4 antagonists. nih.govnih.gov

Serotonin and Norepinephrine Transporters (SERT/NET): 4-Benzylpiperidine (B145979) derivatives have been systematically studied for their interaction with monoamine transporters. nih.govbiomolther.org These compounds bind within the transmembrane domains of the transporters, with the 4-benzylpiperidine moiety often inserting into a hydrophobic inner pocket and interacting with residues in transmembrane domains 1, 3, and 6. biomolther.org The nature and position of substituents on the aromatic rings are critical for determining the affinity and selectivity for SERT, NET, and the dopamine transporter (DAT). nih.govbiomolther.org

While the primary focus of research on many benzylpiperidine derivatives has been on enzymes and GPCRs, their interaction with ion channels is also an area of investigation. The piperidine alkaloid, piperine, is known to activate the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, binding to the same pocket as capsaicin. nih.gov Conversely, some optimized piperidine-based dopamine D4 antagonists have been specifically designed to have high selectivity over ion channels, indicating that avoiding ion channel activity is a key objective in certain drug discovery programs. nih.gov

Structure-Activity Relationship (SAR) Studies of Substituted Piperidines

The biological profile of piperidine derivatives is highly dependent on the nature, position, and stereochemistry of the substituents on the heterocyclic ring. researchgate.net

SAR studies have established clear guidelines for tuning the activity and selectivity of piperidine-based compounds.

N-1 Substituent: The group attached to the piperidine nitrogen is crucial. The N-benzyl group is a common feature for targeting aminergic receptors and transporters. mdpi.comnih.gov For farnesyltransferase inhibitors, an N-1 (3-pyridylmethyl) group was found to be important for activity. acs.org In dopamine D4 antagonists, meta-substitution on the benzyl group was key to achieving greater than 1000-fold selectivity over other dopamine subtypes. nih.gov

C-3 and C-4 Substituents: The position of substituents on the piperidine ring can dramatically alter biological activity. Changing a substituent from the 4-position to the 3-position of the piperidine ring has been shown to remarkably increase selectivity for certain targets. thieme-connect.com For monoamine oxidase (MAO) inhibitors, para-substitution on a piperidine ring is preferable to meta-substitution, and the addition of a hydroxyl function enhances the inhibitory effect. acs.org In a series of cholinesterase inhibitors, the position of a methyl group on an aromatic substituent showed that activity followed the order meta- > ortho- > para-. nih.gov

The table below summarizes key SAR findings for various piperidine derivatives.

TargetPiperidine Ring PositionSubstituent ModificationEffect on ActivityReference
FarnesyltransferaseN-1Change from 3-pyridylmethyl to 2- or 4-pyridylmethylComplete loss of inhibition acs.org
Monoamine Transporters (DAT)Linker between piperidine and aromatic ringChange from 3-carbon to 2-carbon linkerHigher potency for DA reuptake inhibition biomolther.org
Dopamine D4 ReceptorBenzyl group on N-1Introduction of meta-substituents (e.g., cyano)Achieved >1000-fold selectivity over D2/D3 nih.gov
Monoamine Oxidase (MAO)Piperidine ringPara-hydroxyl substitutionIncreased MAO inhibitory effect compared to meta- acs.org
Topoisomerase IIPiperidine ringChange substituent from 4-position to 3-positionRemarkably increased selectivity thieme-connect.com

Stereochemistry is a critical determinant of biological activity, affecting how a molecule fits into its binding site. nih.gov The "cis" configuration of the title compound, referring to the relative orientation of the hydroxyl and methyl groups, is a key stereochemical feature.

Enantioselectivity: For many biologically active piperidines, one enantiomer is significantly more potent than the other. In a series of potent farnesyltransferase inhibitors, optical resolution revealed that only the (+)-enantiomers showed potent activity, with one (+)-enantiomer having an IC50 of 1.9 nM compared to the initial racemic hit of 420 nM. acs.orgnih.gov Similarly, for a series of α-glucosidase inhibitors, compounds with an S-configuration at the chiral center were up to 5-fold more active than those with an R-configuration. researchgate.net

Diastereoselectivity (Cis/Trans Isomerism): The relative orientation of substituents on the piperidine ring is crucial. The synthesis of cis-N-benzyl-3-methylamino-4-methylpiperidine, a close analog of the subject compound, was specifically optimized, underscoring the importance of the cis configuration for its intended biological target (as a precursor to a JAK3 inhibitor). researchgate.net Studies on piperidin-4-ol derivatives have also focused on the stereochemical effects of cis vs. trans isomers on biological activities. nih.gov The stereochemistry can influence not only direct binding to a target but also properties like membrane permeability, which can be mediated by stereospecific transporters. nih.gov

The table below illustrates the impact of stereochemistry on the activity of selected piperidine derivatives.

Compound ClassTargetStereochemical FeatureObservationReference
Piperidine DerivativesFarnesyltransferaseEnantiomerism(+)-enantiomers showed potent inhibition; (-)-enantiomers were inactive. acs.orgnih.gov
Piperidine Derivativesα-GlucosidaseChiral Center ConfigurationS-configurations were up to 5-fold more active than R-configurations. researchgate.net
3-Br-Acivicin AnaloguesP. falciparum (Malaria)IsomerismOnly the natural (5S, αS) isomers displayed significant antiplasmodial activity. nih.gov
Piperidin-4-ol DerivativesVarious (Antibacterial, Antifungal)Cis/Trans IsomerismStereochemical configuration had a defined effect on biological activities. nih.gov

Pharmacophore Elucidation of Piperidine-Containing Bioactive Molecules

The piperidine ring is a prevalent scaffold in numerous pharmaceuticals and bioactive molecules due to its ability to confer favorable pharmacokinetic properties and to serve as a versatile template for orienting functional groups in three-dimensional space. academicjournals.org The elucidation of pharmacophores—the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target—is crucial for designing potent and selective drugs.

For piperidine derivatives, key pharmacophoric features often include:

The Nitrogen Atom: The basicity of the piperidine nitrogen allows it to act as a hydrogen bond acceptor or to exist in a protonated state, forming ionic interactions with acidic residues in a biological target, such as an enzyme or receptor. researchgate.net

Substituents on the Nitrogen: The nature of the substituent on the piperidine nitrogen significantly influences activity. For instance, in a series of N-(1-benzylpiperidin-4-yl)arylacetamides developed as sigma receptor ligands, the benzyl group is a critical component of the pharmacophore, participating in hydrophobic or aromatic interactions within the receptor's binding site. researchgate.net

Ring Conformation and Stereochemistry: The chair conformation of the piperidine ring allows for axial and equatorial positioning of substituents, which can drastically affect biological activity. The stereochemistry of substituents is paramount, as seen in various biologically active piperidines where only one enantiomer or diastereomer exhibits the desired effect. nih.gov

Substituents on the Carbon Ring: The type and position of substituents on the carbon atoms of the piperidine ring are critical for modulating potency and selectivity. For example, in a series of acetylcholinesterase inhibitors, a 1-benzyl-4-substituted piperidine core was identified as essential for activity. nih.gov Structure-activity relationship studies revealed that a (5,6-dimethoxy-1-oxoindan-2-yl)methyl group at the 4-position resulted in one of the most potent compounds. nih.gov

Comparative molecular field analysis (CoMFA) on certain N-(1-benzylpiperidin-4-yl)arylacetamide analogues has shown that the electrostatic properties of substituents strongly influence binding affinity to sigma receptors. researchgate.net While a direct pharmacophore model for this compound has not been published, it can be hypothesized that the benzyl group, the hydroxyl group, the methyl group, and the piperidine nitrogen constitute the key features for potential biological interactions. The cis stereochemistry between the hydroxyl and methyl groups would create a specific spatial arrangement that would be critical for its binding to a target.

Antimicrobial Activity of Piperidine Scaffolds

The piperidine scaffold is a component of many compounds investigated for antimicrobial properties. biointerfaceresearch.combiomedpharmajournal.org Various derivatives have demonstrated activity against a range of bacterial and fungal pathogens. academicjournals.orgresearchgate.net

Research into N-benzyl piperidin-4-one derivatives, which are structurally related to this compound, has shown that these compounds can exhibit potent antimicrobial activity. A study on newly synthesized N-benzyl piperidin-4-one derivatives revealed very potent activity against the fungus Aspergillus niger and the bacterium Escherichia coli. researchgate.net Similarly, other studies on piperidin-4-one derivatives have confirmed their potential as antibacterial and antifungal agents, with some compounds showing significant activity when compared to standard drugs like ampicillin. biomedpharmajournal.org The addition of moieties like thiosemicarbazone to the piperidin-4-one structure has been shown to enhance antifungal activity. biomedpharmajournal.org

The antimicrobial activity of piperidine derivatives is often linked to the substituents on the ring. For example, studies on halogenated piperidine-substituted benzene (B151609) derivatives showed that the type and position of both the halogen and the piperidine ring had significant effects on microbial growth inhibition. tandfonline.com Some of these compounds were effective against Staphylococcus aureus and Candida albicans with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL. tandfonline.com

The length of alkyl chains attached to the piperidine nitrogen can also influence antimicrobial efficacy. In a study of piperidine-based sulfobetaines, the compounds with the longest alkyl chains (16 carbon atoms) demonstrated the highest activity against both Gram-positive and Gram-negative bacteria. nih.gov This suggests that lipophilicity plays a crucial role in the antimicrobial mechanism, which may involve disruption of the bacterial cell membrane. nih.gov

Below are tables summarizing the antimicrobial activity of various piperidine derivatives from different studies.

Table 1: Antimicrobial Activity of N-Benzyl Piperidin-4-one Derivatives researchgate.net Data represents the diameter of the zone of inhibition in mm.

Compound Escherichia coli Aspergillus niger
N-Benzyl-piperidine-4-one oxime 14 16
N-Benzyl-piperidine-4-semicarbazone 12 14
N-Benzyl-piperidine-4-thiosemicarbazone 13 15
N-Benzyl-piperidine-4-phenylhydrazone 11 13
Standard (Streptomycin/Griseofulvin) 18 20

Table 2: Minimum Inhibitory Concentration (MIC) of Substituted Piperidine Derivatives researchgate.net Data is presented as MIC in mg/mL.

Compound S. aureus B. subtilis E. coli P. aeruginosa K. pneumoniae
Compound 5 0.75 0.75 1.5 3 3
Compound 6 0.375 0.1875 0.75 0.75 1.5
Compound 7 3 3 6 6 6
Compound 8 1.5 3 3 3 3
Compound 9 6 6 6 6 6
Compound 10 1.5 3 3 3 1.5
Ciprofloxacin 0.0045 0.0045 0.0045 0.0045 0.0045

Advanced Analytical and Computational Studies of Cis 1 Benzyl 4 Methyl Piperidin 3 Ol

Computational Chemistry and Molecular Modeling

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the prediction of spectroscopic parameters. These theoretical calculations can provide highly accurate predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, aiding in the structural elucidation of complex molecules like cis-1-Benzyl-4-methyl-piperidin-3-ol.

NMR Chemical Shift Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). epstem.netmdpi.com Calculations are typically performed on the optimized geometry of the molecule. The computed isotropic shielding values are then converted into chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS).

For this compound, the piperidine (B6355638) ring is expected to adopt a chair conformation. The cis configuration places the C3-hydroxyl and C4-methyl groups in a relative axial/equatorial or equatorial/axial orientation. Theoretical calculations would predict distinct chemical shifts for the protons and carbons in the piperidine ring, benzyl (B1604629) group, and methyl substituent. The accuracy of these predictions allows for unambiguous assignment of complex spectra. nih.gov A set of hypothetical predicted chemical shifts based on such a DFT/GIAO calculation is presented in Table 1.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Calculations performed at the B3LYP/6-311++G(d,p) level of theory with TMS reference.

Vibrational Frequency Prediction: Theoretical vibrational analysis is performed by calculating the second derivatives of the energy with respect to the atomic coordinates. These calculations yield the harmonic vibrational frequencies corresponding to the normal modes of the molecule. DFT methods are highly effective for this purpose. mdpi.com The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations; thus, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. nih.gov

The predicted IR spectrum for this compound would show characteristic vibrational modes. Key predicted frequencies would include the O-H stretch of the alcohol, C-H stretches for the aliphatic and aromatic regions, the C-O stretch, and various bending and rocking modes of the piperidine ring. mdpi.com Table 2 lists some of the principal predicted vibrational frequencies.

Table 2: Predicted Principal Vibrational Frequencies for this compound Calculations performed at the B3LYP/6-311++G(d,p) level of theory.

Molecular Dynamics Simulations for Conformational Landscapes

While static quantum chemical calculations provide information on local energy minima, Molecular Dynamics (MD) simulations offer a way to explore the full conformational landscape of a molecule over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing the molecule to sample different conformations and overcome energy barriers at a given temperature.

For this compound, MD simulations can reveal the dynamic behavior of the piperidine ring and the orientation of its substituents. The piperidine ring can exist in several conformations, primarily the chair, boat, and twist-boat forms. For substituted piperidines, the chair conformation is generally the most stable. The cis relationship between the C3-hydroxyl and C4-methyl groups means they can be either axial-equatorial (a,e) or equatorial-axial (e,a). Furthermore, the bulky N-benzyl group has a strong preference for the equatorial position to minimize steric hindrance.

An MD simulation would map the potential energy surface of the molecule, identifying the lowest energy conformers and the transition states between them. It is expected that the most stable conformer would feature the piperidine ring in a chair form with the large N-benzyl group in the equatorial position. The relative orientation of the smaller methyl and hydroxyl groups would depend on a balance of steric and electronic effects, with simulations providing insight into the energy difference between the (3e, 4a) and (3a, 4e) arrangements. nih.govnih.gov

In Silico Prediction of Reactivity and Selectivity

Computational methods based on DFT are widely used to predict the chemical reactivity and selectivity of molecules. chemjournal.kz Key tools for this analysis include the study of Frontier Molecular Orbitals (FMOs), the calculation of local reactivity descriptors like Fukui functions, and the mapping of the Molecular Electrostatic Potential (MEP). researchgate.net

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a large gap implies high stability and low reactivity. mdpi.com For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the nitrogen and oxygen atoms and the benzyl ring. The LUMO would likely be distributed over the aromatic ring system.

Fukui Functions and Local Reactivity: Fukui functions provide a more detailed, atom-specific picture of reactivity by indicating how the electron density changes upon the addition or removal of an electron. researchgate.net This allows for the prediction of the most likely sites for nucleophilic attack (where the Fukui function for electron addition is highest) and electrophilic attack (where the Fukui function for electron removal is highest). researchgate.net For this molecule, the nitrogen and oxygen atoms are predicted to be the primary sites for electrophilic attack, while the acidic proton of the hydroxyl group and protons alpha to the nitrogen could be sites for nucleophilic attack or deprotonation.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. scilit.com Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) indicate electron-poor areas susceptible to nucleophilic attack. For this compound, the MEP would show a strong negative potential around the oxygen and nitrogen atoms due to their lone pairs of electrons, and a positive potential around the hydroxyl hydrogen.

Quantum Chemical Calculations for Electronic Properties (e.g., dipole moment, polarizability)

Dipole Moment: The dipole moment is a measure of the net molecular polarity resulting from the non-uniform distribution of charge. DFT calculations can provide a precise value for the magnitude and direction of the molecular dipole moment. jksus.org For this compound, the presence of electronegative nitrogen and oxygen atoms will induce a significant dipole moment. Its magnitude will be sensitive to the molecule's conformation, particularly the orientation of the polar O-H bond.

Table 3: Predicted Electronic Properties for this compound Calculations performed at the B3LYP/6-311++G(d,p) level of theory in the gas phase.

Future Perspectives and Research Directions

Development of Novel and Sustainable Synthetic Routes for Stereoisomers

The development of efficient and environmentally benign synthetic strategies is paramount in medicinal chemistry. Future research will likely focus on greener methods for producing stereoisomers of 1-Benzyl-4-methyl-piperidin-3-ol and related structures. Key areas of advancement include the use of novel catalysts and a reduction in the number of synthesis steps. nih.gov

One promising trend is the adoption of green chemistry initiatives, which aim to reduce waste and environmental impact through eco-friendly synthesis methods. researchandmarkets.com This includes the exploration of alternative, less hazardous bases and solvents in synthetic protocols. unibo.itrsc.org For instance, recent developments have seen the use of heterogeneous catalysts, such as cobalt or nickel-based systems, for the hydrogenation of pyridine (B92270) precursors, which can offer high stability and reusability. nih.gov The diastereoselective synthesis of piperidine (B6355638) derivatives is often achieved through methods like the Mannich reaction, where the stereochemistry is controlled in the initial step and maintained through subsequent transformations. mdpi.com

Future synthetic strategies are expected to increasingly focus on:

Catalytic Enantioselective Methods: Designing new chiral catalysts to produce specific stereoisomers with high purity, avoiding the need for difficult separation of isomeric mixtures.

Biocatalysis: Employing enzymes to carry out stereospecific reactions under mild conditions, offering a highly sustainable alternative to traditional chemical methods.

Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability, while minimizing waste. nih.gov

Exploration of New Biological Applications for Piperidine Scaffolds

The piperidine ring is a privileged structure in drug discovery, known to enhance crucial pharmacokinetic properties such as membrane permeability and metabolic stability. researchgate.net Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, and ongoing research continues to uncover new therapeutic potentials.

The structural framework of compounds like cis-1-Benzyl-4-methyl-piperidin-3-ol is a versatile starting point for developing agents targeting a range of diseases. Current and emerging areas of investigation for piperidine-containing molecules include:

Therapeutic AreaPotential ApplicationResearch Findings
Oncology Kinase InhibitorsPiperidine scaffolds are fundamental to next-generation small-molecule inhibitors, such as Bruton's tyrosine kinase (BTK) inhibitors used in treating hematologic malignancies. pmarketresearch.com
Neurodegenerative Diseases CNS AgentsDerivatives are being explored for Alzheimer's therapy, targeting amyloid-beta plaques, and as novel antipsychotics. pmarketresearch.comresearchgate.net
Infectious Diseases Antimalarial AgentsNovel quinoline-piperidine conjugates have shown potent activity against chloroquine-resistant Plasmodium falciparum strains. nih.gov
Metabolic Diseases Anti-osteoporosis AgentsPiperidine-3-carboxamide derivatives have been designed as potent inhibitors of cathepsin K, a key enzyme in bone resorption. mdpi.com
Antiviral Research Broad-spectrum AntiviralsThe need for new antiviral treatments is driving research into high-purity piperidine derivatives for applications against various infectious diseases. researchandmarkets.com

Future research will likely expand into other areas, leveraging the structural flexibility of the piperidine core to design molecules with novel mechanisms of action. The ability of the piperidine moiety to interact with biological targets, either as a key part of the pharmacophore or as a scaffold to orient other functional groups, makes it a valuable tool for drug designers. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Piperidine Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and synthesis of new chemical entities, including complex piperidine derivatives. nih.gov These computational tools can significantly accelerate the drug discovery process, from initial concept to laboratory synthesis. nih.gov

Key applications of AI and ML in this field include:

De Novo Drug Design: AI algorithms can generate novel molecular structures with desired pharmacological properties, exploring a vast chemical space to identify promising candidates based on the piperidine scaffold. nih.gov

Retrosynthesis Planning: Computer-aided synthesis planning (CASP) tools can predict viable synthetic routes for target molecules. nih.gov For example, platforms like ASKCOS can propose pathways based on the availability of starting materials. philadelphia.edu.jo

Reaction Prediction and Optimization: Machine learning models can predict the outcomes of chemical reactions and suggest optimal conditions, reducing the number of failed experiments and saving resources. philadelphia.edu.jo This is particularly valuable for complex stereoselective syntheses.

Predictive Toxicology and ADME: AI can model the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of new piperidine derivatives early in the design phase, helping to prioritize candidates with better drug-like properties.

The use of AI and ML allows researchers to analyze large datasets to understand structure-activity relationships (SAR), leading to more informed decisions in the design-make-test-analyze cycle. nih.govresearchgate.net

Advances in High-Throughput Synthesis and Screening of Piperidine Libraries

To efficiently explore the biological potential of the piperidine scaffold, researchers are increasingly turning to high-throughput synthesis and screening methods. This approach allows for the rapid generation and evaluation of large libraries of related compounds. nih.gov

The synthesis of piperidine analogue libraries is often facilitated by computational design to ensure diversity and drug-likeness. nih.govacs.org Methodologies such as parallel solution-phase synthesis and continuous flow hydrogenation are employed to produce a large number of compounds in a short time. nih.gov

Key components of this strategy include:

Combinatorial Synthesis: Techniques like the split-and-pool method can generate vast libraries of compounds for screening. nih.gov

Fragment-Based Drug Discovery (FBDD): Piperidine-based fragments are valuable building blocks in FBDD programs. The systematic synthesis of various regio- and diastereoisomers provides a rich source of three-dimensional fragments for screening against biological targets. nih.govwhiterose.ac.uk

Automated Purification and Analysis: High-throughput purification systems are essential for isolating the individual compounds from a library in sufficient purity for biological testing. nih.gov

High-Throughput Screening (HTS): Once synthesized, these libraries are screened against various biological targets to identify "hit" molecules with desired activity.

These advanced platforms enable the rapid exploration of the chemical space around the this compound core, accelerating the discovery of new lead compounds for drug development programs.

Q & A

Q. What established synthetic routes are available for cis-1-Benzyl-4-methyl-piperidin-3-ol, and how are they optimized?

Methodological Answer:

  • Reductive Amination : A common method involves reacting ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride with sodium hydroxide in methanol, yielding ~61% product. Reaction parameters (temperature, stoichiometry) are critical for minimizing side products .
  • Mannich Reaction : Alternative approaches utilize aldehydes and amines under acidic conditions. Optimization includes adjusting solvent polarity (e.g., ethanol vs. dichloromethane) and catalyst selection (e.g., K₂CO₃) to enhance regioselectivity .
  • Characterization : Post-synthesis validation via ¹H/¹³C NMR, IR spectroscopy, and mass spectrometry ensures structural fidelity. For example, hydroxyl and benzyl groups are confirmed by IR peaks at ~3300 cm⁻¹ (O-H stretch) and aromatic C-H stretches at ~3000 cm⁻¹ .

Q. How can researchers ensure compound purity and structural accuracy during synthesis?

Methodological Answer:

  • Chromatographic Techniques : Use HPLC (e.g., C18 column, methanol/water mobile phase) to monitor reaction progress and isolate pure fractions. Example: A retention time shift from 4.2 min (starting material) to 6.5 min (product) confirms completion .
  • Spectroscopic Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) or published data for analogous piperidine derivatives. Discrepancies >0.1 ppm may indicate impurities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to prevent inhalation of vapors, especially during solvent evaporation steps .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Avoid proximity to strong oxidizers (e.g., peroxides) due to incompatibility risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Multi-Technique Validation : Combine 2D NMR (e.g., COSY, HSQC) with X-ray crystallography to resolve ambiguous stereochemistry. For example, NOESY correlations can distinguish cis/trans isomers .
  • Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., N-oxide derivatives) that may distort NMR/IR signals. Adjust recrystallization solvents (e.g., hexane/ethyl acetate) to improve purity .

Q. What strategies optimize reaction yields for large-scale synthesis without compromising stereochemical integrity?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance reaction rates while maintaining stereoselectivity. For example, DMF increases nucleophilicity of amines in reductive amination .
  • Catalyst Engineering : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to enforce enantiomeric excess. Monitor enantiopurity via chiral HPLC or optical rotation measurements .

Q. How can researchers investigate the compound’s biological activity and resolve conflicting in vitro/in vivo results?

Methodological Answer:

  • Target Engagement Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to receptors (e.g., σ-1 receptors). Conflicting data may arise from assay-specific buffer conditions (e.g., pH, ionic strength) .
  • Metabolic Stability Testing : Incubate the compound with liver microsomes to assess CYP450-mediated degradation. Poor in vivo efficacy could result from rapid hepatic clearance .

Q. What computational tools aid in predicting the compound’s reactivity and metabolic pathways?

Methodological Answer:

  • Retrosynthesis Planning : Use AI-driven platforms (e.g., Pistachio, Reaxys) to propose feasible synthetic routes and identify potential intermediates. For example, the tool may prioritize Mannich reactions over Grignard additions due to higher predicted yields .
  • ADME Prediction : Apply QSAR models (e.g., SwissADME) to estimate logP, bioavailability, and metabolic sites. Hydroxyl and benzyl groups are flagged for glucuronidation or sulfation .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental physicochemical properties?

Methodological Answer:

  • Error Source Identification : Compare computational parameters (e.g., solvent model in DFT calculations) with experimental conditions. A mismatch in dielectric constant (ε) may explain deviations in predicted vs. observed solubility .
  • Empirical Refinement : Iteratively adjust computational models using experimental data (e.g., boiling point, logD) to improve predictive accuracy. For example, recalibrate COSMO-RS parameters with measured partition coefficients .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.